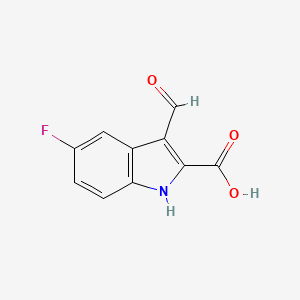

5-Fluoro-3-formyl-1H-indole-2-carboxylic acid

Übersicht

Beschreibung

5-Fluoro-3-formyl-1H-indole-2-carboxylic acid is a chemical compound with the molecular formula C10H6FNO3 . It is an indolyl carboxylic acid . This compound is used in proteomics research .

Synthesis Analysis

A series of novel indole-azolidinone hybrids has been synthesized via Knoevenagel reaction of 5-fluoro-3-formyl-1H-indole-2-carboxylic acid methyl ester and some azolidinones . The Knoevenagel reaction is a type of condensation reaction that involves the reaction of a carbonyl compound with an active methylene group in the presence of a base.

Molecular Structure Analysis

The molecular weight of 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid is 207.16 . The InChI code for this compound is 1S/C11H8FNO3/c1-13-9-3-2-6(12)4-7(9)8(5-14)10(13)11(15)16/h2-5H,1H3,(H,15,16) .

Physical And Chemical Properties Analysis

5-Fluoro-3-formyl-1H-indole-2-carboxylic acid is a powder at room temperature . The carboxyl group in the molecule is twisted slightly away from the indole-ring plane .

Wissenschaftliche Forschungsanwendungen

Serotonin Receptor Ligands

This compound serves as a reactant for the preparation of ligands for serotonin receptors, specifically the 5-HT6 receptor. These ligands have potential applications in treating various neurological disorders due to their role in modulating serotonin levels in the brain .

Tryptophan Dioxygenase Inhibitors

It is used in synthesizing inhibitors for tryptophan dioxygenase, an enzyme involved in tryptophan metabolism. Inhibitors of this enzyme can be explored for their potential anticancer properties, as tryptophan metabolism is often dysregulated in cancer cells .

Anticancer Immunomodulators

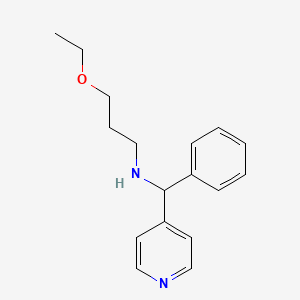

The compound is a reactant for creating pyridyl-ethenyl-indoles, which show promise as anticancer immunomodulators. These compounds could potentially modulate the immune system to target and destroy cancer cells .

Antibacterial Agents

Researchers use 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid to develop new antibacterial agents. The need for novel antibiotics is critical due to the increasing resistance to existing drugs .

HIV-1 Integrase Inhibitors

Indole-2-carboxylic acid derivatives, including this compound, have been found to inhibit HIV-1 integrase effectively. This enzyme is crucial for the HIV virus replication cycle, and its inhibition can prevent the virus from proliferating .

Antiviral Activity

Derivatives of this compound have been investigated for antiviral activity against a broad range of RNA and DNA viruses, showing its potential as a versatile antiviral agent .

Cancer Treatment

Indole derivatives are increasingly being recognized for their application in treating cancer cells due to their biologically active properties. They are being studied for their efficacy against various types of cancer cells .

Electrochemical Properties

The compound has been used to synthesize indole-based-sulfonamide derivatives with interesting electrochemical properties. These properties can be leveraged in developing sensors or other electronic devices .

Wirkmechanismus

Target of Action

It is known that indole derivatives, which include 5-fluoro-3-formyl-1h-indole-2-carboxylic acid, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making indole derivatives valuable for the development of new therapeutic derivatives .

Mode of Action

Indole derivatives, including 5-fluoro-3-formyl-1h-indole-2-carboxylic acid, are known to interact with their targets, leading to various changes . For instance, some indole derivatives have shown inhibitory activity against certain viruses .

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid may affect a variety of biochemical pathways.

Result of Action

It is known that indole derivatives can have a broad range of biological activities . For instance, certain indole derivatives have shown inhibitory activity against viruses .

Eigenschaften

IUPAC Name |

5-fluoro-3-formyl-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO3/c11-5-1-2-8-6(3-5)7(4-13)9(12-8)10(14)15/h1-4,12H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIIBOABFLAUHGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=C(N2)C(=O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(4-Methoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine](/img/structure/B1306436.png)

![2-[1-(3-Methoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine](/img/structure/B1306437.png)